Bis(4-nitrobenzyl) hydrogen phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
bis[(4-nitrophenyl)methyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O8P/c17-15(18)13-5-1-11(2-6-13)9-23-25(21,22)24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPSCIMSQMTXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322626 | |
| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14390-40-0 | |
| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Phosphorylation Strategies
Established Synthetic Routes for Bis(4-nitrobenzyl) Hydrogen Phosphate (B84403)
The conventional synthesis of bis(4-nitrobenzyl) hydrogen phosphate primarily relies on the reaction of 4-nitrobenzyl alcohol with a suitable phosphorylating agent. Two common approaches within this framework are direct phosphorylation and esterification reactions.
Direct Phosphorylation Techniques
Direct phosphorylation involves the reaction of 4-nitrobenzyl alcohol with a phosphorus-containing acid or its derivative. While specific literature detailing the direct phosphorylation for this compound is not abundant, the general principles of alcohol phosphorylation can be applied. A plausible method involves the reaction of 4-nitrobenzyl alcohol with phosphoric acid under dehydrating conditions. However, this method can be harsh and may lead to a mixture of mono-, di-, and trisubstituted phosphate esters, necessitating extensive purification.
A more controlled approach utilizes milder phosphorylating agents. For instance, the use of polyphosphoric acid (PPA) or its esters can facilitate the formation of the desired diester with better selectivity compared to orthophosphoric acid. The reaction typically requires elevated temperatures to drive the condensation.
Esterification Reactions with Phosphorylating Agents
A more prevalent and controlled method for synthesizing this compound is through the esterification of 4-nitrobenzyl alcohol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. organic-chemistry.orgmasterorganicchemistry.com
The general reaction proceeds as follows:
2 (O₂NC₆H₄CH₂OH) + POCl₃ → (O₂NC₆H₄CH₂O)₂P(O)OH + 3 HCl
The reaction is usually performed in an inert solvent like dichloromethane (B109758) or toluene (B28343) at reduced temperatures to control the reactivity of phosphorus oxychloride. organic-chemistry.org The stoichiometry of the reactants is crucial; a 2:1 molar ratio of 4-nitrobenzyl alcohol to phosphorus oxychloride is theoretically required. However, in practice, slight adjustments may be necessary to optimize the yield of the desired diester and minimize the formation of the triester byproduct. Subsequent hydrolysis of the reaction mixture is often necessary to convert any remaining P-Cl bonds to P-OH groups. A study on the preparation of long-chain dialkyl phosphates demonstrated that reacting phosphorus oxychloride with a primary alcohol and triethylamine in toluene, followed by steam hydrolysis, can yield dialkyl phosphates in good yields, a method that is applicable to the synthesis of this compound. organic-chemistry.org
| Parameter | Condition | Reference |
| Phosphorylating Agent | Phosphorus oxychloride (POCl₃) | organic-chemistry.orgmasterorganicchemistry.com |
| Starting Material | 4-Nitrobenzyl alcohol | |
| Base | Triethylamine, Pyridine | organic-chemistry.orgmasterorganicchemistry.com |
| Solvent | Toluene, Dichloromethane | organic-chemistry.org |
| Temperature | 0°C to reflux | |
| Post-treatment | Steam hydrolysis | organic-chemistry.org |
| Typical Yield | Good | organic-chemistry.org |
| This table presents typical reaction conditions for the synthesis of dialkyl phosphates via esterification with phosphorus oxychloride, which can be adapted for this compound. |
Exploration of Novel Synthetic Methodologies for Phosphate Diesters
Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for the preparation of phosphate diesters, which can be applied to the synthesis of this compound and its analogs.
Carbodiimide-Mediated Phosphorylation for Pyrophosphate Precursors
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents in organic synthesis. In the context of phosphate chemistry, they can facilitate the formation of pyrophosphate linkages from phosphate monoesters. nih.govnih.gov While not a direct route to this compound, this methodology is crucial for creating pyrophosphate precursors, which are themselves important in various biological and chemical applications.
The reaction involves the activation of a phosphate monoester by the carbodiimide (B86325) to form a highly reactive phosphodiester intermediate, which can then react with another phosphate molecule to form a pyrophosphate bond. The presence of a tertiary amine base is often required to facilitate the reaction. nih.gov Detailed studies using ³¹P NMR spectroscopy have elucidated the mechanism, showing that in the absence of an amine, the condensation can proceed to form ultraphosphate species. nih.gov
Stereoselective Synthesis of Chiral Phosphate Derivatives
When the two organic moieties attached to the phosphate group are different, or when the phosphorus atom itself is a stereocenter (a P-chiral center), the stereoselective synthesis of phosphate diesters becomes a significant challenge and an area of active research. While this compound is achiral, the principles of stereoselective phosphorylation are relevant to the broader class of phosphate diesters.
Several strategies have been developed to achieve stereocontrol in the synthesis of P-chiral phosphates. acs.orgrsc.org These include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. For instance, chiral phosphoric acids have been employed as catalysts in various asymmetric transformations, highlighting the potential for chiral phosphate derivatives to induce stereoselectivity. mdpi.com Additionally, methods for the stereoselective synthesis of oligonucleotide analogs containing chiral internucleotidic phosphorus atoms have been extensively reviewed, providing a foundation for the controlled synthesis of a wide range of P-chiral phosphate diesters. rsc.org The development of catalytic, stereocontrolled synthesis of phosphorus-stereogenic centers is a challenging but important goal for accessing enantiopure phosphate mimics for various applications. acs.org
Green Chemistry Approaches in Organophosphate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organophosphate esters to reduce their environmental impact. rsc.orgnih.gov This involves the use of safer solvents, renewable feedstocks, and more efficient, atom-economical reactions. nih.govresearchgate.netrsc.org
For organophosphate synthesis, the use of hazardous solvents like chlorinated hydrocarbons is being replaced by greener alternatives such as ionic liquids, supercritical fluids, and bio-based solvents. researchgate.netrsc.orgresearchgate.netacs.orgiaph.in For example, propylene (B89431) carbonate has been investigated as a green solvent for the degradation of organophosphate pesticides. researchgate.net
Scale-Up Considerations for Laboratory to Industrial Research Applications
The transition from laboratory-scale synthesis of this compound to industrial production introduces a host of challenges that necessitate careful consideration of process chemistry, engineering, safety, and economics. A viable industrial process must be robust, reproducible, safe, and cost-effective. Key considerations involve managing reaction thermodynamics, ensuring reagent and product stability, optimizing purification, and minimizing environmental impact.
A common laboratory synthesis for dialkyl hydrogen phosphates involves the reaction of an alcohol with a phosphorylating agent. For this compound, this typically means reacting two equivalents of 4-nitrobenzyl alcohol with a suitable phosphorus source, such as phosphorus oxychloride (POCl₃), followed by hydrolysis. While effective at the gram scale, direct translation of this method to kilograms or tons requires significant process development.
Key Challenges and Mitigation Strategies in Scale-Up
The primary challenges in scaling up the synthesis of this compound revolve around reaction control, particularly heat management, and the inherent hazards associated with the reagents and product.
Thermal Hazards and Reaction Control : The phosphorylation reaction is exothermic. Furthermore, the presence of two nitro groups on the aromatic rings introduces significant thermal instability. Organic nitro compounds can undergo violent decomposition at elevated temperatures, a risk that may be exacerbated by impurities or contaminants. acs.orgicheme.orgresearchgate.net Inadequate heat removal in a large reactor can lead to a rapid temperature increase, potentially triggering a runaway reaction. researchgate.net
Mitigation :
Reactor Design : Utilizing jacketed reactors with high heat transfer capacity and efficient agitation is critical.
Dosing Control : Slow, controlled addition of the phosphorylating agent to the solution of 4-nitrobenzyl alcohol allows the cooling system to manage the heat generated.
Continuous Flow Chemistry : An advanced approach involves using continuous flow reactors or microreactors. These systems offer a much higher surface-area-to-volume ratio, enabling near-instantaneous heat removal and precise temperature control, which significantly enhances process safety. researchgate.net This also minimizes the volume of hazardous material present at any given time.
Reagent Handling and Stoichiometry : Phosphorus oxychloride is a highly reactive, corrosive liquid that reacts violently with water to release hydrochloric acid (HCl) gas. google.com Controlling the stoichiometry is crucial to maximize the yield of the desired diester and minimize the formation of the mono- and tri-ester by-products. shreechem.in
Mitigation :
Automated Dosing : Employing automated, calibrated pumps for reagent addition ensures precise stoichiometric control.
Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., nitrogen) prevents the ingress of moisture, which would otherwise consume the POCl₃ and generate corrosive by-products.
Solvent Selection : The choice of an appropriate anhydrous solvent is crucial for dissolving the solid 4-nitrobenzyl alcohol and ensuring a homogeneous reaction medium for better control.
Downstream Processing and Purification : At the laboratory scale, purification is often achieved via column chromatography. This method is impractical and economically unviable for large-scale industrial production. Industrial purification must rely on scalable techniques like extraction and crystallization. The crude product will contain unreacted starting materials, by-products, and acidic impurities (e.g., HCl, phosphoric acid).
Mitigation :
Quenching and Work-up : The reaction is typically quenched by carefully adding it to a cold aqueous or ice solution to hydrolyze any remaining reactive phosphorus species.
Liquid-Liquid Extraction : The product can be extracted into an organic solvent. Subsequent washes with a mild base (e.g., sodium bicarbonate solution) can neutralize and remove acidic impurities.
Crystallization : The final purification step usually involves crystallization from a suitable solvent system to isolate the this compound in high purity. This may require screening various solvents and optimizing temperature profiles.
Acid Scavengers : In some processes for phosphate esters, acid scavengers like epoxy compounds are used after initial washing and drying to remove the last traces of acidity, which can be crucial for product stability. google.comgoogle.com
Interactive Data Table: Scale-Up Challenges and Solutions
| Challenge | Associated Risk | Laboratory-Scale Solution | Industrial-Scale Mitigation Strategy |
|---|---|---|---|
| Exothermic Reaction | Runaway reaction, thermal decomposition of nitro compound. acs.orgresearchgate.net | Ice bath cooling, slow manual addition. | Jacketed reactor with high-efficiency cooling, automated slow dosing, continuous flow reactors. researchgate.net |
| Product & Reagent Stability | Decomposition of the nitro-aromatic compound at high temperatures; violent reaction of POCl₃ with water. icheme.orggoogle.com | Small scale minimizes risk; use of drying tubes. | Strict temperature control; reaction under inert atmosphere; robust process safety management (PSM) protocols. |
| Purification | Low purity, presence of acidic and organic by-products. | Silica gel column chromatography. | Multi-step work-up: quenching, liquid-liquid extraction, aqueous washes, and final crystallization. google.comgoogle.com |
| Stoichiometric Control | Formation of undesired mono- and tri-esters, reducing yield and complicating purification. shreechem.in | Manual addition using syringes or dropping funnels. | Mass flow controllers or precision pumps for reagent addition; Process Analytical Technology (PAT) for real-time monitoring. |
| Waste Management | Generation of acidic and organic solvent waste streams. | Neutralization and collection for disposal. | Solvent recovery and recycling systems; treatment of aqueous waste streams to neutralize pH and reduce organic load. |
Advanced Phosphorylation Strategies for Industrial Application
While the POCl₃ method is common, other phosphorylation strategies could be considered for industrial-scale synthesis to improve safety or efficiency.
Phosphorus Pentoxide (P₂O₅) or Polyphosphoric Acid (PPA) : These reagents can also be used to synthesize phosphate esters. Reactions with P₂O₅ tend to produce a mixture of mono- and di-esters, while PPA often favors the mono-ester. shreechem.in The choice of reagent allows for some control over the product distribution, but reaction conditions, such as temperature and reactant ratios, must be precisely managed.
Ψ-Reagents : More recent developments in phosphorylation chemistry include the use of P(V)-based "Ψ-reagents". nih.govorganic-chemistry.org These offer an operationally simple and chemoselective method for the direct phosphorylation of alcohols under mild conditions. organic-chemistry.org While currently more expensive, the high selectivity and mild conditions could make them attractive for high-value applications and might reduce the burden of purification, potentially offsetting the initial cost at an industrial scale.
Ultimately, the selection of a synthetic route for industrial production will depend on a thorough evaluation of safety, cost of goods, process robustness, and product purity requirements. A detailed Hazard and Operability (HAZOP) study is essential before any scale-up operation is attempted, particularly given the energetic nature of the nitrated target compound.
Lack of Specific Research Data on this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical reactivity and mechanistic studies of This compound . The requested detailed analysis of its hydrolysis, nucleophilic substitution reactions, and related mechanisms could not be compiled as there is no sufficient body of published work on this specific compound.
It is important to distinguish this compound from a similarly named but structurally different compound, bis(4-nitrophenyl) hydrogen phosphate (BNPP) . The latter, which has the CAS Number 645-15-8, is a widely studied phosphate ester, and a substantial amount of research exists on its hydrolysis and cleavage mechanisms. This includes numerous studies on nucleophilic attack pathways, catalysis, and solvent effects, making it a common substrate in enzymatic and biomimetic research. solubilityofthings.comdrugbank.comnih.govresearchgate.netrsc.orgmedchemexpress.comsigmaaldrich.comnih.gov
In contrast, this compound contains a benzyl (B1604629) group separating the phenyl ring from the phosphate oxygen, a key structural difference that significantly alters its chemical properties and reactivity compared to BNPP. Despite targeted searches for the chemical reactivity, hydrolysis, and nucleophilic substitution of this compound, including searches using its CAS number 14695-63-7, no specific studies detailing the mechanisms outlined in the request were found.
Due to the absence of this foundational scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested structure. Providing an analysis based on the reactivity of BNPP would be scientifically inaccurate and misleading.
Chemical Reactivity and Mechanistic Studies of Phosphate Cleavage and Transformation
Nucleophilic Substitution Reactions at the Phosphorus Center
Effects of Leaving Group Basicity and Electronic Properties
The cleavage of the phosphate (B84403) ester bond in bis(4-nitrobenzyl) hydrogen phosphate is fundamentally dictated by the characteristics of the leaving group, the 4-nitrobenzyl alcoholate. The basicity and electronic properties of this group are paramount in determining the rate and mechanism of the reaction. A less basic leaving group, which corresponds to a more stable anion, facilitates the cleavage process.
The presence of the electron-withdrawing nitro group in the para position of the benzyl (B1604629) ring significantly reduces the basicity of the leaving group. This is achieved through the delocalization of the negative charge that develops on the oxygen atom during the transition state of the cleavage reaction. Consequently, the 4-nitrobenzyl group is considered a good leaving group, which enhances the susceptibility of the phosphorus center to nucleophilic attack.
General studies on the hydrolysis of phosphate esters have established a clear correlation: the lower the pKa of the leaving alcohol, the higher the rate of hydrolysis. While specific kinetic data for this compound is not extensively documented, comparisons with analogous compounds such as bis(p-nitrophenyl) phosphate, which hydrolyzes much faster than diphenyl phosphate, underscore the accelerating effect of the nitro substituent. acs.org The 4-nitrobenzyl group, with its electron-withdrawing capacity, is expected to promote a more facile cleavage compared to unsubstituted benzyl phosphates.
The electronic stabilization of the transition state by the leaving group is a critical factor. Electron-withdrawing substituents, like the nitro group, lower the activation energy for nucleophilic attack, thereby increasing the reaction rate. rsc.orgacs.org
Transesterification Reactions and Phosphate Exchange
Transesterification represents a significant class of reactions for phosphate esters, involving the exchange of an alkoxy or aryloxy group with another alcohol. In the case of this compound, this reaction would entail the substitution of one or both 4-nitrobenzyl groups. This process typically proceeds via a nucleophilic attack by an alcohol on the phosphorus atom, leading to a pentacoordinate intermediate, followed by the departure of a leaving group. researchgate.netrutgers.edu
The efficiency of transesterification is influenced by several factors, including the nature of the incoming alcohol and the reaction conditions. The use of catalysts, such as bases or metal ions, can significantly enhance the rate of these reactions. organic-chemistry.org For benzylic phosphates, the reaction can be driven to completion by using an excess of the new alcohol or by removing the displaced alcohol from the reaction mixture. google.comgoogle.com
Phosphate exchange, a related process, involves the transfer of the entire phosphate group to a different molecule. Such reactions are fundamental in various biological processes, including signal transduction and energy metabolism. researchgate.net
Stability and Degradation Pathways under Varied Chemical Conditions
The stability of this compound is intrinsically linked to its chemical environment, particularly pH and temperature. As a phosphate diester, it is susceptible to hydrolytic cleavage, which constitutes its primary degradation pathway.
Under acidic conditions , the hydrolysis of phosphate diesters is generally a slow process. The reaction is typically initiated by the protonation of a phosphate oxygen, which increases the electrophilicity of the phosphorus atom, making it more amenable to attack by a water molecule. The ultimate degradation products are phosphoric acid and 4-nitrobenzyl alcohol.
At neutral pH , this compound exhibits considerable stability, a characteristic shared by the phosphodiester backbone of DNA. The rate of uncatalyzed hydrolysis in neutral water is exceedingly slow. frontiersin.org
Conversely, in basic media , the rate of hydrolysis is markedly accelerated. The degradation is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. This leads to the cleavage of a P-O bond, yielding a phosphate monoester and 4-nitrobenzyl alcohol. Subsequent hydrolysis of the monoester can then occur, leading to the formation of inorganic phosphate. The rate of hydrolysis is dependent on the concentration of the base.
The degradation of the closely related bis(p-nitrophenyl) phosphate has been studied using zero-valent iron nanoparticles, where initial hydrolysis of the P-O bonds is followed by the reduction of the nitro groups. chemrxiv.org A similar pathway could be envisioned for this compound under reductive conditions.
Below is a summary of the general stability of phosphate diesters under different conditions.
| Condition | Relative Rate of Hydrolysis | Primary Degradation Products |
| Strongly Acidic | Slow | Phosphoric acid, 4-Nitrobenzyl alcohol |
| Neutral (pH 7) | Very Slow | 4-Nitrobenzyl hydrogen phosphate monoester, 4-Nitrobenzyl alcohol |
| Strongly Basic | Fast | Inorganic phosphate, 4-Nitrobenzyl alcohol |
| Elevated Temperature | Degradation | Pyrophosphates, 4-Nitrobenzyl alcohol |
Catalytic Applications and Enzyme Mimicry in Phosphate Chemistry
Bis(4-nitrobenzyl) Hydrogen Phosphate (B84403) as an Organocatalyst Component
Bis(4-nitrobenzyl) hydrogen phosphate and its derivatives have emerged as significant players in the field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. This section explores their application in polymerization and in reactions requiring specific stereochemical outcomes.
Applications in Ring-Opening Polymerization (ROP) Catalysis
Hydrogen-bonding organocatalysts are a valuable alternative to metal-based and enzymatic catalysts for the ring-opening polymerization (ROP) of cyclic esters and carbonates, offering a route to biocompatible and biodegradable polymers. rsc.org Arylhydrogenphosphates and aryldihydrogenphosphates, including derivatives of this compound, have been synthesized, characterized, and demonstrated to be effective catalysts for the ROP of cyclic esters. uni.lu These organocatalysts can be used to tailor the dispersity of polyesters, which in turn influences the rheological and thermomechanical properties of materials suitable for applications like 3D and 4D printing. rsc.org
The mechanism of ROP catalyzed by these hydrogen-bonding structures has been a subject of detailed investigation, highlighting their growing importance as a distinct class of catalysts in sustainable chemistry. rsc.org The polymerization often proceeds through a cationic route, initiated by the hydrogen phosphate organocatalyst itself. uni.lu
Enantioselective Catalysis with Chiral Phosphate Derivatives
Chiral derivatives of phosphoric acid are instrumental in enantioselective catalysis, where the goal is to produce a specific stereoisomer of a product. The integration of a chiral phosphoric acid moiety with other functional groups can lead to bifunctional catalysts with unique properties. For instance, novel catalysts combining a chiral phosphoric acid with a cyanoarene-based photocatalyst have been synthesized. nih.gov These catalysts have shown potential in both enantioselective energy transfer and photoredox catalysis. nih.gov
Another strategy involves incorporating chiral phosphate scaffolds into macrocyclic structures to create supramolecular catalytic systems that mimic enzymes. nih.gov These chiral bis-phosphate macrocycles, featuring a defined chiral cavity and two cooperative phosphate sites, have demonstrated high efficiency and stereocontrol in challenging reactions like asymmetric electrophilic fluorination. nih.gov The superior performance is attributed to tight ion-pair binding and noncovalent interactions within the catalyst's cavity. nih.gov Chiral bisphosphazides complexed with lithium salts have also been shown to effectively catalyze enantioselective additions of dialkyl malonates to enones. nih.gov
Furthermore, chiral phosphoric acid catalysts have been successfully employed in the asymmetric bromoamination cyclization of multifunctional olefins, showcasing their utility in creating stereochemically complex nitrogen-containing heterocycles. mdpi.com Hydrogen-bond-donor catalysis using chiral phosphoric acid derivatives has also enabled the enantioselective synthesis of versatile phosphorus-containing building blocks. chemrxiv.org
Metal-Complex Catalysis of Phosphate Ester Hydrolysis
The hydrolysis of phosphate esters, a fundamental reaction in biology, is often catalyzed by metal ions. This compound (BNPP) serves as a common model substrate to study the mechanisms of this catalysis. sigmaaldrich.com
Design and Synthesis of Metallomicelles as Catalysts
Metallomicelles, which are aggregates of metal complexes and surfactants, can act as catalysts for the hydrolysis of phosphate esters. acs.org Lipophilic ligands that form catalytically active metallomicelles in the presence of metal ions like Cu(II) have been synthesized. unityfvg.it These systems have shown catalytic activity in the cleavage of p-nitrophenyl esters, including phosphate esters. unityfvg.it The design of these catalysts often involves creating an environment that mimics the active site of metalloenzymes. researchgate.net For example, new crowned Schiff base ligands and their cobalt(II) and manganese(III) complexes have been synthesized and used to catalyze the hydrolysis of BNPP. researchgate.net
The catalytic efficiency of metallomicelles can be significantly influenced by the surfactant used. researchgate.net For instance, the hydrolysis of BNPP catalyzed by oxamido-bridged dinuclear copper(II) complexes was studied in the presence of different surfactants. researchgate.net The use of these metallomicellar systems can lead to substantial rate enhancements compared to the spontaneous hydrolysis of BNPP. researchgate.net
Dinuclear Metal Centers for Enhanced Catalytic Activity
Dinuclear metal centers, where two metal ions are held in close proximity, often exhibit enhanced catalytic activity in the hydrolysis of phosphate esters compared to their mononuclear counterparts. buffalo.edu This cooperative effect is a key feature in the design of highly efficient catalysts. For example, a dinuclear Zn(II) complex showed a 120-fold greater catalytic activity in the cleavage of a simple phosphodiester compared to a related mononuclear complex. buffalo.edu
The choice of metal ion is also crucial. A comparison of dinuclear Zn(II), Cu(II), and Cd(II) complexes revealed that the geometric preferences and Lewis acidities of the metal cations influence their catalytic activity. buffalo.edu The higher activity of the Zn(II) complex was attributed to a greater number of open coordination sites for substrate interaction. buffalo.edu Similarly, cobalt(III) complexes have been shown to promote the hydrolysis of 4-nitrophenyl phosphate, with dinuclear species playing a significant role in the reaction pathway. berkeley.edu The dinuclear complex of 4-nitrophenyl phosphate was found to hydrolyze at a much faster rate than the mononuclear complex. berkeley.edu
Kinetic and Mechanistic Investigations of Metal-Catalyzed Cleavage
Kinetic studies are essential for understanding the mechanism of metal-catalyzed phosphate ester hydrolysis. The hydrolysis of BNPP catalyzed by various metal complexes is often monitored by UV-vis spectroscopy, following the release of the p-nitrophenolate product. researchgate.netrsc.org These studies typically show that the reaction follows pseudo-first-order kinetics. researchgate.net
The mechanism of cleavage can be significantly altered by the presence of a metal catalyst. For instance, the hydrolysis of a p-nitrophenyl phosphate monoester coordinated to a dinuclear Co(III) complex was found to proceed through a single-step concerted mechanism, whereas the uncomplexed ester hydrolyzes via a much looser transition state. nih.gov In contrast, the metal-complexed diester was found to hydrolyze through a two-step addition-elimination mechanism. nih.gov
The pH of the reaction medium also plays a critical role. The rate of hydrolysis is often dependent on the pH, which can affect the protonation state of the catalyst and the substrate. unityfvg.it For example, the apparent pKa of a Cu(II)-coordinated hydroxyl group in a metallomicelle was estimated from the rate versus pH profile, suggesting the involvement of the hydroxyl group as a nucleophile in the cleavage reaction. unityfvg.it
Table of Kinetic Data for BNPP Hydrolysis
| Catalyst System | Conditions | Rate Constant (k) | Rate Enhancement Factor | Reference |
| Oxamido-bridged dinuclear copper(II) complex (A) in LSS micelle | pH 6.0-10.0, 25°C | - | ~10^6 | researchgate.net |
| Oxamido-bridged dinuclear copper(II) complex (B) in CTAB micelle | pH 6.0-10.0, 25°C | - | - | researchgate.net |
| LOEtCe(NO3)3 | acetone-d6/HEPES buffer (4:1), 25°C | (1.1 ± 0.1) × 10−3 s−1 | - | acs.org |
| Dinuclear Zn2(L2O) complex | pH 7.6, 25°C | - | 120-fold vs. mononuclear Zn(L1) | buffalo.edu |
| Dinuclear Co(III)(tn)2 complex of NPP | pH 7.3, 25°C | >5.8 × 10−3 s−1 | >1.0 × 10^6 vs. unpromoted | berkeley.edu |
| Mononuclear Co(III)(tn)2(OH2)(NPP) | pH 7.3, 25°C | 1.75 × 10−4 s−1 | ~3 × 10^4 vs. unpromoted | berkeley.edu |
| Cu(II) bipyridine on AuNP with laser | 20 mM MOPS buffer, pH 8, RT | - | 1000-fold vs. unsupported complex | rsc.org |
Note: "-" indicates that a specific value was not provided in the source material.
Artificial Phosphatases and Enzyme Mimics
The cleavage of the phosphate diester bond is a fundamental biological process, yet it is remarkably slow in aqueous solution, making it a key target for catalysis. Artificial phosphatases are synthetic molecules designed to mimic the function of natural metalloenzymes that efficiently hydrolyze phosphate esters. Bis(4-nitrophenyl) phosphate (BNPP) is a widely used model substrate in these studies because the product of its hydrolysis, p-nitrophenolate, is a chromophore that can be easily detected spectrophotometrically, allowing for straightforward kinetic analysis. ias.ac.inunito.it
The development of artificial hydrolases for cleaving the highly stable phosphate diester backbone is a significant area of interest for applications in biotechnology and the detoxification of organophosphates. ias.ac.in Various metal complexes, particularly those involving cerium(IV), copper(II), zinc(II), and manganese(III), have been shown to act as potent catalysts for BNPP hydrolysis, functioning as mimics of hydrolytic metalloenzymes. ias.ac.innih.govresearchgate.netresearchgate.net For instance, cerium(IV) complexes have demonstrated the ability to accelerate the hydrolysis of BNPP by a factor of approximately 130 million-fold compared to the spontaneous reaction. researchgate.net
Mimicking Natural Enzyme Function in Phosphate Hydrolysis
Natural phosphatases, such as Alkaline Phosphatase, often utilize dinuclear metal centers in their active sites to catalyze phosphate ester hydrolysis. researchgate.netnih.gov Artificial systems seek to replicate this mechanism. For example, dinuclear copper(II) complexes and hydrophobic self-assembled supramolecular complexes containing Cu₂(μ-OH)₂ centers have been engineered to hydrolyze BNPP, mimicking the active sites of natural phosphatases. researchgate.netsigmaaldrich.com
The mechanism often involves the metal ion acting as a Lewis acid to activate the phosphorus atom, making it more susceptible to nucleophilic attack. In many model systems, a metal-bound hydroxide (B78521) ion acts as the nucleophile. researchgate.net The hydrolysis of BNPP by tetravalent metal complexes, such as those with Hafnium(IV) and Cerium(IV), has been studied, revealing first-order kinetics under specific conditions. researchgate.netnih.gov For example, the hydrolysis of BNPP with a cerium complex, L(OEt)Ce(NO₃)₃, in an acetone-d₆/buffer solution at 25°C was found to have a rate constant of (1.1 ± 0.1) x 10⁻³ s⁻¹. researchgate.netnih.gov
Rat osseous-plate alkaline phosphatase has been shown to hydrolyze BNPP, exhibiting phosphodiesterase activity. nih.gov This natural enzyme demonstrates complex kinetics, with evidence suggesting a single catalytic site is responsible for both phosphomonoesterase and phosphodiesterase activities, further highlighting the relevance of BNPP as a substrate for studying these enzymatic functions. nih.gov
Supramolecular Catalysts for Accelerating Chemical Reactions
Supramolecular chemistry offers a powerful approach to creating highly efficient catalysts by assembling multiple components through non-covalent interactions. These organized structures can create unique reaction environments, much like the active site of an enzyme. Metal-organic frameworks (MOFs) and metallomicelles are prominent examples of supramolecular catalysts used for BNPP hydrolysis.
A MOF prepared from Ce(NO₃)₃ and tetrakis(4-carboxyphenyl)ethylene (B2389416) has been shown to hydrolyze BNPP, with the Ce³⁺ ions being directly responsible for the catalytic activity. nih.gov Similarly, self-assembled supramolecular complexes containing zinc(II) and copper(II) ions can effectively catalyze the hydrolysis of phosphate esters like BNPP in two-phase solvent systems. researchgate.net
Another innovative approach involves the use of plasmonic nanoparticles. The hydrolysis of BNPP by a Cu(II) bipyridine complex was enhanced 1000-fold when the complex was attached to 10 nm gold nanoparticles and irradiated with a green laser. rsc.org This photo-enhancement demonstrates how supramolecular assembly with nanomaterials can dramatically boost catalytic rates. rsc.org
Biochemical and Biological Research Applications of Phosphate Esters
Bioanalytical Applications:The use of Bis(4-nitrophenyl) phosphate (B84403) in enzyme assays is a primary bioanalytical applicationsigmaaldrich.com. No such applications are documented for Bis(4-nitrobenzyl) hydrogen phosphate.
Due to the strict instruction to focus solely on "this compound" and the absence of relevant scientific literature for this specific compound within the requested biological contexts, generating a thorough, informative, and scientifically accurate article as outlined is not feasible. To do so would require presenting data for the incorrect compound (Bis(4-nitrophenyl) phosphate), which would be inaccurate and misleading.
Supramolecular Chemistry and Advanced Self Assembly Systems
Self-Assembly Principles and Coordination Polymer Formation with Bis(4-nitrophenyl)phosphoric Acid
The self-assembly of bis(4-nitrophenyl)phosphoric acid into well-defined supramolecular structures is governed by a combination of directional and non-directional non-covalent interactions. These interactions dictate the packing of the molecules in the solid state and their behavior in solution, leading to the formation of intricate networks and coordination polymers.
Hydrogen bonds and π-π stacking are the primary driving forces in the self-assembly of bis(4-nitrophenyl)phosphoric acid. The phosphate (B84403) group (P=O) acts as a hydrogen bond acceptor, while the P-OH group is a hydrogen bond donor. This allows for the formation of strong and directional hydrogen bonds, often leading to dimeric or polymeric chains.
The phosphate group of bis(4-nitrophenyl)phosphoric acid can act as a ligand, coordinating to metal centers. This property allows for the directed assembly of coordination polymers and metal-organic frameworks (MOFs). The coordination geometry around the metal ion and the binding mode of the phosphate group are critical in determining the final structure of the resulting coordination polymer.
The nitro groups on the phenyl rings can also influence the coordination environment and the properties of the resulting materials. For instance, the electron-withdrawing nature of the nitro groups can affect the electron density on the phosphate oxygen atoms, thereby modulating the strength of the metal-ligand bond. The combination of metal-ligand coordination with other non-covalent interactions, such as hydrogen bonding and π-π stacking, provides a powerful tool for the rational design of functional supramolecular materials.
Rational Design of Supramolecular Receptors for Anion Binding
The design of synthetic receptors capable of selectively binding anions is a significant area of research in supramolecular chemistry, driven by the important roles of anions in biological and environmental processes. The principles of molecular recognition, which involve a combination of size, shape, and electronic complementarity between the host and the guest, are central to the rational design of these receptors.
Phosphoric acid derivatives, including bis(4-nitrophenyl)phosphoric acid, can serve as building blocks for anion receptors. The phosphate group can act as a hydrogen bond donor to bind anions. The rational design of such receptors involves positioning multiple hydrogen bond donors in a pre-organized cavity that complements the geometry of the target anion. The nitro groups in bis(4-nitrophenyl)phosphoric acid can enhance the acidity of the P-OH proton, making it a more effective hydrogen bond donor for anion recognition.
| Receptor Design Principle | Interacting Group on Receptor | Target Anion Interaction |
| Hydrogen Bonding | Phosphate (P-OH), Amide (N-H) | Anion acts as a hydrogen bond acceptor |
| Electrostatic Interactions | Positively charged moieties | Negatively charged anion |
| Shape Complementarity | Pre-organized cavity | Specific geometry of the anion |
The development of receptors with high affinity and selectivity for specific anions, such as phosphate or nitrate, is a key objective, with potential applications in sensing, separation, and transport.
Development of Artificial Molecular Machines and Switches
Artificial molecular machines are molecular or supramolecular assemblies that can perform machine-like movements, such as rotation or translation, in response to an external stimulus. These stimuli can be chemical, photochemical, or electrochemical in nature. Molecular switches are a fundamental component of these machines, capable of reversibly changing between two or more stable states.
While specific examples of artificial molecular machines based solely on bis(4-nitrophenyl) hydrogen phosphate are not extensively documented, the structural motifs present in the molecule are relevant to the design of such systems. For instance, the conformational changes in molecules containing similar "push-pull" chromophores, like those with nitroaniline units, can be triggered by an external electric field, leading to a change in the molecule's hyperpolarizability and creating a molecular switch. This principle could potentially be applied to systems incorporating bis(4-nitrophenyl)phosphoric acid. The reversible nature of non-covalent interactions, which are central to the supramolecular chemistry of this compound, is also a key feature in the operation of many molecular machines and switches.
Functional Supramolecular Systems for Molecular Recognition and Sensing
The ability of bis(4-nitrophenyl)phosphoric acid and its derivatives to engage in specific non-covalent interactions makes them valuable components in the development of functional supramolecular systems for molecular recognition and sensing. These systems are designed to detect the presence of specific analytes through a measurable signal, such as a change in color or fluorescence.
Bis(4-nitrophenyl) phosphate (BNPP), a deprotonated form of the acid, is widely used as a chromogenic substrate for the detection of phosphodiesterase enzymes. sigmaaldrich.comchemicalbook.com The enzymatic cleavage of the phosphate ester bond releases p-nitrophenol, a yellow-colored compound, allowing for the colorimetric quantification of enzyme activity.
Furthermore, the principles of supramolecular chemistry can be harnessed to design sensors based on bis(4-nitrophenyl)phosphoric acid. For example, the formation of charge-transfer complexes between electron-deficient molecules like those containing nitroaromatic groups and electron-rich analytes can lead to distinct color changes, forming the basis for a colorimetric sensor. The specific binding of an analyte to a receptor containing the bis(4-nitrophenyl)phosphate moiety could induce a conformational change that alters the photophysical properties of the system, enabling fluorescent sensing.
| Application | Compound/System | Principle |
| Enzyme Assay | Bis(4-nitrophenyl) phosphate (BNPP) | Enzymatic hydrolysis releases a colored product (p-nitrophenol). sigmaaldrich.comchemicalbook.com |
| Colorimetric Sensing | Systems with nitroaromatic groups | Formation of colored charge-transfer complexes with analytes. |
| Fluorescent Sensing | Receptor-fluorophore conjugates | Analyte binding induces a change in fluorescence emission. |
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions, such as the hydrolysis of phosphate (B84403) esters. These methods model the electronic structure of molecules to determine the energetics and geometries of reactants, products, and the high-energy transition states that connect them.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their properties. It is particularly valuable for studying the reaction mechanisms of phosphate esters. For instance, DFT has been employed to investigate the hydrolysis of compounds like p-nitrophenyl butyrate, a process catalyzed by lipase enzymes. diva-portal.org Such studies map out the potential energy surface of the reaction, identifying the minimum energy path from reactants to products. diva-portal.org
Table 1: Representative DFT-Calculated Parameters for Phosphate Ester Hydrolysis
| Parameter | Value | Methodological Context |
|---|---|---|
| Activation Free Energy (Rate-Limiting Step) | 20.3 kcal/mol | Hydrolysis of p-nitrophenyl butyrate by lipase (QM/MM) diva-portal.org |
| Reaction Pathway | Concerted Associative | AP-catalyzed hydrolysis of p-nitrophenyl phosphate nih.gov |
| Recommended DFT Functional | MPWB1K | Benchmarking for dimethylphosphate hydrolysis semanticscholar.orgacs.org |
| Recommended Basis Set | 6-311+G(2d,2p) | Benchmarking for dimethylphosphate hydrolysis semanticscholar.orgacs.org |
This table presents illustrative data from studies on analogous compounds to demonstrate the outputs of DFT calculations.
Ab Initio Methods for Electronic Structure and Energetics
Ab initio methods are quantum chemistry calculations that are not based on experimental data but derive from first principles. These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to obtain highly accurate solutions to the Schrödinger equation. While computationally more intensive than DFT, they provide valuable benchmarks.
Studies on the hydrolysis of various phosphorus esters have utilized ab initio calculations to compare with DFT results, often finding good agreement in predicted structures and energetics. dtic.mil For instance, calculations on the hydrolysis of phosphinates, phosphonates, and phosphates show that transition states involving one or two water molecules have lower energies, as the water can act as a proton bridge. dtic.mil Such insights are crucial for understanding how the reaction environment influences the mechanism. High-level ab initio methods are also used to benchmark the accuracy of different DFT functionals for studying phosphate hydrolysis reactions, ensuring the reliability of the more computationally efficient DFT methods. acs.orgrutgers.edu
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, which is invaluable for understanding solvation effects and non-covalent interactions that govern the behavior of molecules like bis(4-nitrobenzyl) hydrogen phosphate in solution.
For phosphate esters, MD simulations can model their interaction with water molecules, ions, and other solutes, revealing how the solvent structure around the molecule influences its stability and reactivity. rsc.orgacs.org For example, simulations can be used to model a substrate like bis(p-nitrophenyl) phosphate (BNPP) docking onto the surface of a catalyst. rsc.org Furthermore, nonequilibrium molecular dynamics (NEMD) simulations have been used to study the decomposition of phosphate esters, such as tri-n-butyl phosphate (TNBP), confined between surfaces, which is relevant for applications in lubrication and materials science. nih.govrsc.org These simulations show that electric fields can accelerate molecular decomposition. nih.govrsc.org In biological contexts, MD simulations are a key part of hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, where the reacting species are treated with quantum mechanics and the surrounding solvent and protein environment are treated with classical molecular mechanics. diva-portal.orgfrontiersin.orgchemrxiv.org
Computational Prediction of Reactivity Profiles and Selectivity
Computational methods are increasingly used to predict how a molecule will react and with what selectivity. For organophosphates, this includes predicting their reactivity towards different nucleophiles or their selectivity as enzyme inhibitors.
In Silico Modeling of Enzyme-Substrate Interactions
In silico modeling, particularly molecular docking, is a powerful technique for predicting how a ligand (substrate or inhibitor) binds to the active site of a protein. This method is widely applied to understand the interactions of phosphate esters with enzymes like phosphodiesterases (PDEs). chemicalbook.com Bis(p-nitrophenyl) phosphate (BNPP) is a commonly used substrate for determining the activity of phosphodiesterases and phosphatases. chemicalbook.comursinus.edu
In a typical molecular docking study, the three-dimensional structure of the enzyme is used as a target. The ligand, in this case, this compound, is then computationally "docked" into the enzyme's active site in various conformations. A scoring function estimates the binding affinity for each pose, with lower binding energy scores typically indicating a more favorable interaction. researchgate.netnih.gov
These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. nih.gov For example, docking studies on phosphodiesterase 4 (PDE4) inhibitors have identified specific amino acid residues (e.g., Asp318, His204, Tyr159) that form crucial hydrogen bonds with the ligand. nih.gov Such insights are vital for rational drug design and for understanding the molecular basis of enzyme inhibition and substrate specificity. researchgate.netnih.govplos.orgresearchgate.net
Table 2: Illustrative Molecular Docking Results for Ligand-Enzyme Interaction
| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Flavone | Phosphodiesterase 1 (PDE1) | -7.6 | Asn206, Lys271 nih.gov |
| D356-2630 | Phosphodiesterase 4 (PDE4) | > -7.0 | Asp318, His204, Tyr159, Phe372 nih.gov |
| Butein | Phosphodiesterase (Generic) | -7.50 | Not Specified researchgate.net |
This table presents example data from docking studies of various inhibitors with phosphodiesterases to illustrate the typical outputs of such computational analyses.
Environmental Behavior and Transformation Pathways
Hydrolytic Degradation in Aqueous Environments
The hydrolysis of phosphate (B84403) esters is a fundamental process governing their persistence in aquatic environments. This reaction involves the cleavage of the ester bond, a process that can be influenced by pH, temperature, and the presence of catalysts. For analogous compounds, such as benzyl (B1604629) esters of phosphoric acid, hydrolysis can proceed through cleavage of either the P-O or C-O bond, with the specific pathway being dependent on the reaction conditions. pearson.comacs.orgnih.govreddit.comuoa.grosti.gov The rate of hydrolysis for organophosphate esters in the soil environment can be significantly affected by soil pH and the presence of organic acids, dissolved metals, and metal oxides. nih.govresearchgate.net
However, specific studies detailing the hydrolytic degradation of Bis(4-nitrobenzyl) hydrogen phosphate are not available in the reviewed literature. Consequently, data on its half-life in various aqueous matrices and the identification of its primary hydrolysis products remain undetermined.
Biotransformation and Microbial Degradation Studies
The biodegradation of nitroaromatic compounds and organophosphate esters by microorganisms is a critical pathway for their removal from the environment. nih.govresearchgate.netroutledge.comnih.govcswab.orgresearchgate.net Bacteria have demonstrated the ability to utilize such compounds as sources of carbon, nitrogen, and energy. nih.gov The degradation pathways often involve initial transformations of the nitro group, such as reduction to amino or hydroxylamino groups, or enzymatic removal of the nitro group from the aromatic ring. nih.gov For organophosphate pesticides, microbial degradation is a key factor in their environmental persistence, with various bacterial strains capable of metabolizing these compounds. researchgate.netnih.gov
Despite the extensive research on related compounds, there is a notable absence of studies focused on the biotransformation of this compound. The specific microbial consortia or isolated strains capable of degrading this compound, the metabolic pathways involved, and the resulting degradation products have not been documented.
Photodegradation Mechanisms under Environmental Conditions
Photodegradation, the breakdown of compounds by light, can be a significant environmental transformation pathway, particularly for compounds with chromophores like the nitrobenzyl group. The photochemistry of ortho-nitrobenzyl compounds is well-documented, often involving an intramolecular hydrogen abstraction to form an aci-nitro intermediate, which then rearranges to release the protected group. rsc.orgacs.orgrsc.orgnih.govnih.gov The efficiency of this photolytic cleavage can be influenced by the nature of the leaving group and the surrounding medium. rsc.org
However, a critical distinction must be made for this compound, which has a para-nitro substitution. The photochemical behavior of para-nitrobenzyl compounds can differ significantly from their ortho-isomers. Specific research on the photodegradation mechanisms, quantum yields, and transformation products of this compound under environmentally relevant conditions is currently lacking.
Adsorption and Desorption Behavior in Soil and Sediment Matrices
The fate and transport of organic compounds in the terrestrial environment are heavily influenced by their interaction with soil and sediment. Adsorption and desorption processes, governed by the compound's physicochemical properties and the characteristics of the soil matrix (such as organic carbon content), determine its mobility and bioavailability. nih.govresearchgate.netmdpi.com For organophosphate esters, hydrophobicity plays a key role, with less water-soluble compounds exhibiting stronger sorption to soil organic matter. nih.govresearchgate.net
There are no available studies that have investigated the adsorption and desorption characteristics of this compound in different soil and sediment types. Therefore, key parameters such as the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) for this compound are unknown.
Kinetic Models for Environmental Fate Prediction
Due to the absence of empirical data on the hydrolytic, biological, and photochemical degradation rates, as well as the soil sorption behavior of this compound, the development of specific kinetic models for predicting its environmental fate is not currently feasible.
Future Research Directions and Emerging Areas of Application
Development of Bis(4-nitrobenzyl) Hydrogen Phosphate (B84403) as a Precursor for Advanced Materials
Future investigations could position Bis(4-nitrobenzyl) hydrogen phosphate as a valuable precursor for the synthesis of novel advanced materials. The presence of the nitrobenzyl groups offers a unique handle for chemical modification and polymerization. Research in this area would likely focus on:
Polymer Synthesis: Exploring its use as a monomer or cross-linking agent in the development of phosphorus-containing polymers. These materials could exhibit interesting properties such as flame retardancy, thermal stability, and enhanced adhesion.
Functional Coatings: Investigating the deposition of thin films derived from this compound onto various substrates. The nitro groups could be subsequently reduced to amino groups, providing sites for further functionalization, for example, with bioactive molecules or nanoparticles.
Hybrid Organic-Inorganic Materials: Utilizing the phosphate moiety to coordinate with metal ions, leading to the formation of hybrid materials with tailored electronic, optical, or catalytic properties.
A hypothetical pathway for the development of these materials is presented in the table below.
| Potential Material Class | Synthetic Approach | Potential Properties and Applications |
| Phosphorus-Containing Polymers | Polycondensation or ring-opening polymerization | Flame retardancy, improved thermal stability, adhesion promoters |
| Functional Surface Coatings | Chemical vapor deposition or sol-gel processing followed by chemical reduction | Biocompatible coatings, sensors, anti-corrosion layers |
| Hybrid Organic-Inorganic Frameworks | Solvothermal synthesis with metal salts | Catalysis, gas storage, luminescent materials |
Integration into Nanoscience for Functional Nanostructures
The molecular structure of this compound suggests its potential as a building block for the bottom-up fabrication of functional nanostructures. Future research could explore:
Self-Assembled Monolayers (SAMs): Investigating the formation of ordered monolayers on various surfaces. The phosphate headgroup could anchor the molecule to a substrate, while the nitrobenzyl groups would form the outer surface, allowing for tunable surface properties.
Nanoparticle Functionalization: Using the compound to cap or functionalize nanoparticles, thereby imparting specific properties such as stability in solution, targeted delivery capabilities, or catalytic activity.
Supramolecular Assemblies: Exploring the non-covalent interactions, such as hydrogen bonding and π-π stacking, that could drive the self-assembly of this molecule into well-defined nanostructures like nanotubes, vesicles, or gels.
Further Elucidation of Complex Reaction Mechanisms and Intermediates
A deeper understanding of the reaction mechanisms involving this compound is crucial for its controlled application. Future studies should aim to:
Kinetic and Mechanistic Studies: Employing techniques such as stopped-flow spectroscopy and computational modeling to investigate the kinetics and mechanisms of its hydrolysis and other reactions. This would provide insights into the role of the nitrobenzyl group in influencing reactivity.
Identification of Intermediates: Utilizing advanced analytical techniques like mass spectrometry and NMR spectroscopy to identify and characterize transient intermediates in its reactions. This knowledge is essential for optimizing reaction conditions and designing new synthetic pathways.
Catalytic Pathways: Investigating its potential as a catalyst or a ligand in catalysis, with a focus on understanding the catalytic cycle and the nature of the active species.
Exploration of Bio-orthogonal Reactions with Phosphate Esters
Bio-orthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While not yet reported for this compound, this is a promising area for future exploration. Research could focus on:
Development of Novel Bio-orthogonal Ligation Chemistries: Designing reactions where the phosphate ester moiety or the nitrobenzyl group can selectively react with a partner molecule within a biological environment.
Cellular Labeling and Imaging: Using this compound as a probe to label and visualize specific biomolecules or cellular structures. The nitro group could potentially be used as a handle for "click chemistry" after reduction.
Prodrug Activation: Designing prodrugs that can be activated by a specific reaction with a derivative of this compound, allowing for targeted drug release.
Advancements in Catalytic Efficiencies for Industrial and Biomedical Processes
Improving the catalytic efficiency of processes involving phosphate esters is a key goal for both industrial and biomedical applications. Future research on compounds like this compound could contribute by:
Design of More Active Catalysts: Using computational and experimental approaches to design more efficient catalysts for the synthesis and transformation of this and related phosphate esters.
Enzyme Mimicry: Developing synthetic catalysts that mimic the high efficiency and selectivity of enzymes that process phosphate esters.
Applications in Biocatalysis: Exploring the use of enzymes to catalyze reactions involving this compound, potentially leading to greener and more sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(4-nitrobenzyl) hydrogen phosphate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves phosphorylation of 4-nitrobenzyl alcohol using phosphoric acid derivatives (e.g., POCl₃ or PCl₃) under anhydrous conditions. Purification is critical due to the compound’s sensitivity to hydrolysis. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures is recommended. Purity verification via HPLC (C18 column, UV detection at 254 nm) or ³¹P NMR (δ ~0–5 ppm for phosphate esters) ensures minimal contamination by unreacted precursors or hydrolysis byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- FT-IR : Confirm phosphate ester bonds (P=O stretch at ~1250–1300 cm⁻¹; P-O-C aryl stretch at ~1000–1100 cm⁻¹).
- ¹H/¹³C NMR : Identify nitrobenzyl protons (δ ~7.5–8.5 ppm for aromatic protons; δ ~4.5–5.5 ppm for benzyl CH₂).
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks matching the molecular formula (C₁₄H₁₂N₂O₈P⁻, exact mass 367.02). Cross-reference with literature data in and for validation .
Advanced Research Questions
Q. What experimental strategies resolve contradictory kinetic data in hydrolysis studies of this compound?
- Methodological Answer : Hydrolysis rates vary with pH, temperature, and solvent composition. To address contradictions:
- Controlled Conditions : Use buffered solutions (e.g., Tris-HCl for neutral pH, acetate for acidic) and thermostated reactors (±0.1°C).
- Analytical Consistency : Monitor reaction progress via UV-Vis (hydrolysis releases 4-nitrophenol, λ_max = 400–405 nm at pH > 7) or ³¹P NMR to track phosphate intermediates.
- Statistical Validation : Apply nonlinear regression to kinetic models (e.g., pseudo-first-order) and report confidence intervals. Discrepancies may arise from trace metal ion catalysis or photodegradation; use chelating agents (EDTA) and amber glassware to mitigate .
Q. How can computational modeling enhance understanding of this compound’s reactivity in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., phosphatases). Focus on hydrogen bonding between the phosphate group and active-site residues (e.g., arginine, histidine).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic regions (nitro groups) and charge distribution. Compare with experimental IC₅₀ values from enzymatic assays (e.g., colorimetric pNPP assays). Validate against crystallographic data if available .
Q. What advanced separation techniques improve resolution of this compound from complex reaction mixtures?
- Methodological Answer :
- HPLC : Use a C8 or phenyl-hexyl column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution). Retention time (~10–12 min) can be optimized for baseline separation.
- Capillary Electrophoresis : Employ borate buffer (pH 9.2) with SDS micelles for high-efficiency separation based on charge-to-size ratio.
- LC-MS Coupling : Enables real-time identification of co-eluting impurities (e.g., diesters or nitrobenzyl alcohol) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported pKa values for this compound?
- Methodological Answer :
- Potentiometric Titration : Perform in degassed, ionic-strength-adjusted solutions (e.g., 0.1 M KCl) using a glass electrode. Validate with UV-Vis spectrophotometric titration (shift in λ_max at deprotonation).
- Literature Comparison : Cross-check values with structurally analogous compounds (e.g., bis(4-nitrophenyl) phosphate in , pKa ~1.5–2.5 for the first dissociation). Differences may stem from solvent effects (aqueous vs. mixed solvents) or ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
